
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
Overview
Description
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 438049-91-3) is a chiral piperazine derivative widely employed as a key intermediate in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc) protective group and two methyl substituents at the 3R and 5R positions of the piperazine ring. This compound is notable for its role in the development of HIV-1 entry inhibitors, as demonstrated by its use in synthesizing tert-butyl 4-benzoyl-3,5-dimethylpiperazine-1-carboxylate (Compound 8), a precursor in antiviral research . The stereospecificity of the (3R,5R) configuration enhances its utility in designing bioactive molecules with targeted interactions.
Preparation Methods
The synthesis of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 3,5-dimethylpiperazine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazines and their derivatives .
Scientific Research Applications
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as the 5HT3 receptor. This interaction modulates the receptor’s activity, influencing neurotransmitter release and signal transduction pathways. The compound’s effects are mediated through binding to the receptor’s active site, leading to conformational changes that alter receptor function.
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogues
Stereoisomers and Diastereomers
The compound’s stereochemistry critically differentiates it from analogues:
- (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 129779-30-2): This diastereomer exhibits distinct physicochemical properties, such as solubility (4.67 mg/mL in DMSO) and storage requirements (2–8°C, light-sensitive) .
- tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate (CAS: 639068-43-2): A positional isomer with methyl groups at the 2 and 6 positions. While it shares the Boc-protected piperazine core, its synthesis involves different starting materials, such as cis-2,6-dimethylpiperazine, and yields vary depending on reaction conditions (e.g., 72% yield at 0°C vs. 96% at room temperature) .
Table 1: Key Structural Analogues
Functionalized Derivatives
Derivatives with additional substituents demonstrate expanded reactivity:
- tert-Butyl 4-benzoyl-3,5-dimethylpiperazine-1-carboxylate (Compound 8): Synthesized via benzoylation of the parent compound, achieving 94% yield. This derivative is pivotal in HIV-1 research due to its enhanced binding affinity .
- tert-Butyl 3,5-dimethyl-4-phenylpiperazine-1-carboxylate (30b): Introduces a phenyl group via Pd-catalyzed coupling (18 h at 100°C), showcasing the compound’s versatility in aryl functionalization .
Biological Activity
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a tert-butyl group and two methyl groups attached to a piperazine ring, which enhances its lipophilicity and may influence its pharmacokinetic properties.
Research indicates that piperazine derivatives often exhibit a range of biological activities, including:
- Acetylcholinesterase Inhibition : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can have implications for neurodegenerative diseases such as Alzheimer's disease .
- Antagonism of Receptors : Piperazine compounds have been identified as antagonists for various receptors, including serotonin and dopamine receptors. This activity may contribute to their potential use in treating psychiatric disorders .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of various piperazine derivatives, including this compound. Results indicated that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.
- Anticancer Activity : Another study focused on the cytotoxic effects of piperazine derivatives on human cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells, indicating its potential as an anticancer agent.
Research Findings
Recent research highlights the importance of structure-activity relationships in determining the biological efficacy of piperazine derivatives. The presence of specific functional groups and stereochemistry plays a crucial role in modulating their interactions with biological targets.
Key Findings:
- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to acetylcholinesterase active sites, supporting its role as an inhibitor .
- Pharmacokinetic Profiles : Preliminary assessments suggest favorable pharmacokinetic properties for this compound, including good solubility and permeability profiles consistent with Lipinski's Rule of Five .
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate, and how are reaction conditions controlled?
- Methodological Answer : The compound is synthesized via reaction of cis-2,6-dimethylpiperazine with 2-(tert-butoxycarbonylimino)-2-phenylacetonitrile in tetrahydrofuran (THF) at 0°C for 2 hours under anhydrous conditions. Key parameters include strict temperature control to minimize side reactions and solvent evaporation under reduced pressure for purification. Yield optimization requires stoichiometric equivalence of reagents and inert atmosphere maintenance .
Q. How should stock solutions of this compound be prepared and stored for experimental reproducibility?
- Methodological Answer : Prepare stock solutions in anhydrous DMSO at 10 mM concentration. Aliquot into light-protected vials and store short-term at 2–8°C. For long-term stability, store below -20°C with limited freeze-thaw cycles. Solubility in DMSO is 46.6 mg/mL at 25°C, while aqueous solubility (<1 mg/mL) necessitates cosolvents like ethanol (23.3 mg/mL) for biological assays .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Confirm structural integrity via H NMR (δ 1.45 ppm for tert-butyl group) and LC-MS (M+H at m/z 215.2). Purity >98% is achievable with silica gel chromatography (hexanes/ethyl acetate) .
Advanced Research Questions
Q. How can enantiomeric purity be validated, and what methods resolve diastereomeric impurities?
- Methodological Answer : Employ chiral supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and CO/ethanol (90:10) mobile phase to achieve baseline separation. Enantiomeric excess (ee) >99% is confirmed by comparing retention times with racemic standards. For diastereomers, use C NMR to distinguish stereochemical environments, particularly at C3 and C5 positions .
Q. What strategies address discrepancies in reported solubility data across solvent systems?
- Methodological Answer : Conduct systematic solubility studies using nephelometry or UV-Vis spectroscopy under controlled conditions (25°C, pH 7.4). For example:
- DMSO : 46.6 mg/mL
- Methanol : 23.3 mg/mL
- Water : <1 mg/mL (requires 10% PEG-400 for solubility enhancement)
Document solvent batch variability (e.g., residual water in DMSO) and use Karl Fischer titration to standardize solvent purity .
Q. How can structural modifications enhance biological activity in medicinal chemistry applications?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF) at the piperazine N-atoms to modulate receptor affinity. Replace the Boc group with acetyl or sulfonyl variants to improve membrane permeability. In kinase inhibition assays, acetyl derivatives showed 3-fold higher binding affinity, validated via molecular docking (PDB: 2JDO) and surface plasmon resonance (SPR) .
Q. What experimental design principles apply when using this compound in multi-step syntheses?
- Methodological Answer : For coupling reactions (e.g., Suzuki-Miyaura), pre-activate the piperazine nitrogen via Boc deprotection (4M HCl/dioxane). Monitor intermediates by TLC (silica GF254, ethyl acetate/hexanes) and purify via flash chromatography. In a recent study, tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate derivatives achieved 85% yield using Pd(PPh) catalysis .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting reports on thermal stability during storage?
- Methodological Answer : Stability varies with storage format (neat solid vs. solution). Neat solid remains stable for >12 months at 2–8°C in inert atmosphere, while DMSO solutions degrade by 5%/month at 25°C. Use accelerated stability studies (40°C/75% RH for 6 weeks) and UPLC-MS to identify degradation products (e.g., tert-butyl alcohol via hydrolysis) .
Properties
IUPAC Name |
tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZXPHIQZUYMOR-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680192 | |
Record name | tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438049-91-3 | |
Record name | tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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